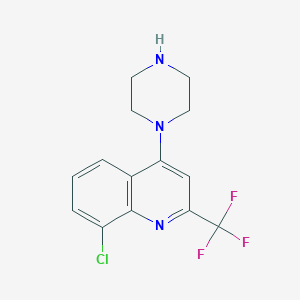

8-Cloro-4-piperazin-1-il-2-(trifluorometil)quinolina

Descripción general

Descripción

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (C4PQ) is a novel small molecule that has recently been studied for its potential applications in research and laboratory experiments. C4PQ is a member of the quinoline family of compounds, which are characterized by their aromatic and heterocyclic properties. C4PQ has been studied for its ability to act as a prodrug, which is a compound that is bioactivated to become a pharmacologically active compound. C4PQ has also been studied for its potential as a novel drug candidate.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana y Antituberculosa

Los derivados de quinolina hidrazona, incluidos aquellos con una estructura similar al compuesto en cuestión, se han encontrado que poseen una amplia variedad de actividades biológicas . Específicamente, se encontró que los compuestos QH-02, QH-04 y QH-05 son prometedores con un valor de MIC de 4 μg / mL contra Mtb WT H37Rv . Estos compuestos también se encontraron activos contra cepas bacterianas que incluyen Acinetobacter baumanii, Escherichia coli y Staphylococcus aureus .

Terapéutica Anti-Esquizofrenia

El compuesto se ha sintetizado en base a la hibridación estructural de las dos principales drogas antipsicóticas, clozapina y haloperidol . Esto sugiere posibles aplicaciones en el tratamiento de la esquizofrenia .

Actividad Antimicrobiana

La simulación de acoplamiento de los ocho derivados más activos de crom-2-ona de piperazina hacia la enzima oxidorreductasa (PDB ID 1XDQ) mostró que el complejo enzima-inhibidor más estable se estabilizó mediante interacciones hidrofóbicas . Esto sugiere una posible actividad antimicrobiana.

Actividad Anticancerígena

Se ha encontrado que el compuesto inhibe la migración e invasión de las células A549 en ensayos transwell . Esto sugiere posibles aplicaciones en el tratamiento del cáncer .

Actividad Antiinflamatoria, Anticancerígena, Antihipertensiva, Inhibidora de Tiroquinasa PDGF-RTK, Anti-VIH, Antipalúdica

Los compuestos de quinolina son estructuras vitales en la química medicinal debido a su amplio espectro de actividad biológica, que incluye actividad antiinflamatoria, anticancerígena, antihipertensiva, inhibidora de tiroquinasa PDGF-RTK, anti-VIH, antipalúdica y antibacteriana . También se sabe que exhiben excelentes propiedades anti-TB .

Actividad Antibacteriana

El farmacóforo de quinolina en muchos medicamentos comercializados y una importante unidad estructural que existe ampliamente en alcaloides, terapéuticos y análogos sintéticos con emocionantes actividades biológicas . Esto sugiere posibles aplicaciones en el tratamiento de infecciones bacterianas .

Direcciones Futuras

The future directions for the study of “8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the development of novel therapeutic treatment combinations and the discovery of novel chemical scaffolds with novel mechanisms of action .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some quinoline derivatives inhibit the growth of bacteria and Mycobacterium tuberculosis .

Biochemical Pathways

Quinoline compounds are known to interfere with various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

Quinoline compounds generally have good bioavailability due to their ability to permeate bacterial cells .

Result of Action

Quinoline compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Action Environment

The action of quinoline compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline interacts with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation.

Cellular Effects

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts cell membrane integrity and inhibits DNA replication, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline involves several key interactions at the molecular level. The compound binds to the active sites of enoyl-ACP reductase, DNA gyrase, and topoisomerase IV, inhibiting their enzymatic activities . This binding disrupts the normal functioning of these enzymes, leading to the inhibition of fatty acid synthesis and DNA replication in bacteria. In mammalian cells, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can activate caspase enzymes, leading to apoptosis . The compound also interacts with various signaling molecules, modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered gene expression .

Dosage Effects in Animal Models

The effects of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and anticancer activities with minimal toxicity . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .

Transport and Distribution

The transport and distribution of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can permeate cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Transporters such as P-glycoprotein can influence the compound’s distribution by facilitating its efflux from cells . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the compound’s localization to mitochondria can promote apoptosis by inducing mitochondrial membrane permeabilization and cytochrome c release . Similarly, its presence in the nucleus can modulate gene expression by interacting with transcription factors and DNA .

Propiedades

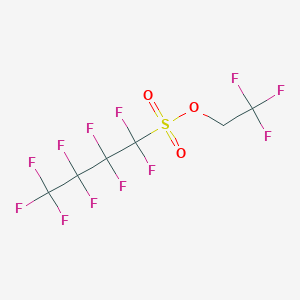

IUPAC Name |

8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMHFWBDILTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203025 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-90-6 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)